Aqueous Solubility: >1,000-Fold Improvement Over Pradimicin A
N,N-Dimethylpradimicin FA-2 (BMY-28864) demonstrates an aqueous solubility of >20.0 mg/mL in phosphate-buffered saline at pH 7.2, compared with 0.02 mg/mL for pradimicin A and 0.26 mg/mL for its des-N-methyl analog pradimicin FA-2 [1]. This represents a >1,000-fold increase over the parent pradimicin A and a >75-fold increase over the nearest non-methylated analog.
| Evidence Dimension | Aqueous solubility at neutral pH |
|---|---|
| Target Compound Data | >20.0 mg/mL |
| Comparator Or Baseline | Pradimicin A: 0.02 mg/mL; Pradimicin FA-2 (des-N-methyl analog): 0.26 mg/mL |
| Quantified Difference | >1,000-fold vs. pradimicin A; ~77-fold vs. pradimicin FA-2 |
| Conditions | Phosphate-buffered saline, pH 7.2, as reported in Nakagawa et al. (2012) |
Why This Matters
This solubility differential determines whether intravenous dosing for systemic fungal infections is feasible (N,N-dimethylpradimicin FA-2) versus practically impossible (pradimicin A) due to precipitation and embolization risk.
- [1] Nakagawa Y, Doi T, Takegoshi K, Igarashi Y, Ito Y. Solid-state NMR analysis of calcium and D-mannose binding of BMY-28864, a water-soluble analogue of pradimicin A. Bioorg Med Chem Lett. 2012 Jan 15;22(2):1040-3. doi: 10.1016/j.bmcl.2011.11.106. View Source
